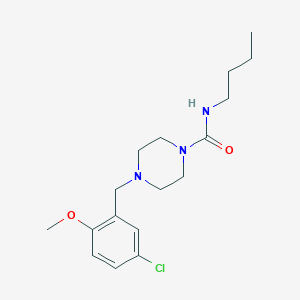
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine, also known as BDZCP, is a synthetic compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its unique properties, including its ability to bind to specific receptors in the brain and modulate neurotransmitter activity. In
Mechanism of Action
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and a weak antagonist at the dopamine D2 receptor. It modulates the activity of these receptors, leading to changes in neurotransmitter release and synaptic plasticity. This mechanism of action is thought to underlie its potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in synaptic plasticity, and alterations in gene expression. It has also been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in anxiety and mood disorders.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine is a useful tool in scientific research due to its ability to selectively bind to specific receptors in the brain and modulate neurotransmitter activity. However, its use in lab experiments is limited by its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine, including the development of more selective and potent compounds, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its mechanism of action at the molecular and cellular level. Further research is also needed to determine the safety and efficacy of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine in human clinical trials.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine is a synthetic compound that has been extensively studied in scientific research due to its unique properties and potential therapeutic applications in various neurological and psychiatric disorders. It acts as a partial agonist at the serotonin 5-HT1A receptor and a weak antagonist at the dopamine D2 receptor, modulating neurotransmitter activity and leading to changes in synaptic plasticity and gene expression. While it has several advantages as a tool in lab experiments, its use is limited by its potential toxicity and the need for careful dosing and monitoring. Future research on 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine will focus on the development of more selective and potent compounds, the exploration of its therapeutic applications, and the investigation of its mechanism of action at the molecular and cellular level.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine has been extensively studied in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to bind to specific receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor, which play a crucial role in regulating mood, anxiety, and cognitive function.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-4-1-14(2-5-16)12-21-7-9-22(10-8-21)19(23)15-3-6-17-18(11-15)25-13-24-17/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJZFBKFBMYZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl[4-(4-chlorobenzyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide](/img/structure/B4738847.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide](/img/structure/B4738857.png)
![2-(4-methoxyphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4738865.png)
![2-[(2,2-diphenylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4738869.png)

![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4738886.png)



![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4738906.png)
![N-(4-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4738920.png)

![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4738932.png)